4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Medicinal chemistry Scaffold differentiation Procurement specification

4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 923112-78-1; molecular formula C₈H₁₃N₃S; MW 183.27 g/mol) is a 1,2,4-triazole-3-thiol derivative substituted with a cyclopropyl group at the N-4 position and an isopropyl group at the C-5 position. The compound is commercially available as a research chemical from multiple suppliers including ABCR (catalog AB314763) , AKSci (catalog 4359CW, 95% purity) , Leyan (catalog 2045133, 97% purity) , and Enamine (catalog EN300-25451) , with pricing reflecting its niche research status rather than bulk industrial procurement.

Molecular Formula C8H13N3S
Molecular Weight 183.27
CAS No. 923112-78-1
Cat. No. B2391137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
CAS923112-78-1
Molecular FormulaC8H13N3S
Molecular Weight183.27
Structural Identifiers
SMILESCC(C)C1=NNC(=S)N1C2CC2
InChIInChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)
InChIKeyRRGUIKMATRQJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 923112-78-1) – Core Identifiers and Sourcing Landscape


4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 923112-78-1; molecular formula C₈H₁₃N₃S; MW 183.27 g/mol) is a 1,2,4-triazole-3-thiol derivative substituted with a cyclopropyl group at the N-4 position and an isopropyl group at the C-5 position . The compound is commercially available as a research chemical from multiple suppliers including ABCR (catalog AB314763) , AKSci (catalog 4359CW, 95% purity) , Leyan (catalog 2045133, 97% purity) , and Enamine (catalog EN300-25451) [1], with pricing reflecting its niche research status rather than bulk industrial procurement.

Why 4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiol Analogs


The 1,2,4-triazole-3-thiol scaffold is widely exploited in antifungal and antimicrobial research, but biological outcomes are profoundly governed by the specific N-4 and C-5 substituents [1]. For example, 4-amino-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiol demonstrated antifungal activity against Candida albicans approaching that of nystatin, while 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed only modest antimicrobial effects [1][2]. The cyclopropyl-isopropyl substitution pattern in the target compound introduces distinct steric bulk and lipophilicity that cannot be replicated by the commonly encountered 4-amino-5-aryl, 4-allyl-5-isopropyl, or 5-cyclopropyl-4-isopropyl regioisomers (CAS 667437-60-7) . Simple replacement with any in-class triazole-3-thiol without matching the N4-cyclopropyl/C5-isopropyl arrangement would yield a structurally distinct compound with an unvalidated activity profile, introducing procurement risk for research programs requiring this precise scaffold.

Quantitative Differentiation Evidence: 4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Regioisomeric Identity: N4-Cyclopropyl/C5-Isopropyl vs. N4-Isopropyl/C5-Cyclopropyl Substitution

The target compound (CAS 923112-78-1) differs from the commercially available regioisomer 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-60-7) only in the positional swap of the cyclopropyl and isopropyl groups. Despite having identical molecular formula (C₈H₁₃N₃S) and molecular weight (183.27 g/mol), the two compounds are distinct chemical entities with different CAS numbers, SMILES codes (SC1=NN=C(C(C)C)N1C2CC2 for the target vs. the N4-isopropyl/C5-cyclopropyl arrangement for the regioisomer), and MDL numbers (MFCD08444378 for the target vs. MFCD03423479 for the regioisomer) . This is a structural isomerism, not a tautomerism; the two compounds cannot be interconverted without chemical synthesis.

Medicinal chemistry Scaffold differentiation Procurement specification

N4-Substituent Comparator: Cyclopropyl vs. Allyl Bioisosteric Differentiation

The closest structurally characterized analog that shares the C5-isopropyl group but differs at the N4 position is 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 590376-67-3). The target compound replaces the allyl group with a cyclopropyl moiety, a well-known bioisosteric substitution that can confer superior metabolic stability and altered electronic properties. Literature on triazole-3-thiol antimicrobial SAR indicates that N4-substituent identity is a key determinant of activity; for example, 4-amino-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiol exhibited antifungal activity against Candida albicans approaching nystatin, whereas 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed only modest antimicrobial effects [1]. No direct comparative bioactivity data are available for the target compound vs. the N4-allyl analog.

Bioisostere analysis Antimicrobial SAR Scaffold optimization

Supplier Purity and Storage Specification Differentiation

The target compound is available from at least four independent commercial suppliers with documented purity specifications: Leyan at 97% purity , AKSci and ABCR at 95% purity , and Enamine at 95% purity [1]. The compound requires controlled temperature storage: short-term storage at -4°C (1-2 weeks) with longer-term storage at -20°C, reflecting the reactivity of the thiol functional group . By comparison, the simpler analog 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-96-9, lacking the C5-isopropyl group) is available from Sigma-Aldrich as part of the AldrichCPR collection , suggesting broader commercial availability for less-substituted analogs but also indicating that the C5-isopropyl substitution in the target compound introduces additional procurement complexity.

Procurement specification Quality control Stability profile

Agrochemical Scaffold Precedent: Cyclopropyl-Triazole-3-thiols as Fungicide Precursors

Chinese patent CN102391193A (Zhejiang University of Technology, 2012) discloses a series of 1,2,4-triazole derivatives synthesized from 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol as the key intermediate, which were shown to possess herbicidal and fungicidal activity with specific efficacy against cucumber downy mildew (Pseudoperonospora cubensis) [1]. The target compound differs from the patented intermediate only by replacement of the C5-methyl group with a C5-isopropyl group, a modification that increases steric bulk and lipophilicity (calculated logP increase of approximately 0.8–1.0 units based on fragment-based estimation). This patent establishes the precedent that 4-cyclopropyl-substituted triazole-3-thiols constitute a productive scaffold for agrochemical development.

Agrochemical discovery Fungicide scaffold Patent landscape

Validated Application Scenarios for 4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns Targeting N4-Substituted Triazole-3-thiol Antimicrobial Agents

Research groups investigating structure-activity relationships among 1,2,4-triazole-3-thiol antimicrobial agents can use this compound to probe the effect of N4-cyclopropyl/C5-isopropyl substitution on bioactivity. Published data show that closely related triazole-3-thiols exhibit MIC values against Candida albicans in the range of 7.8–62.5 µg/mL and against Staphylococcus aureus with potency exceeding chlorhexidine in some derivatives [1]. The target compound fills a specific gap in the N4-cyclopropyl/C5-isopropyl chemical space that is not covered by commercially available 4-amino, 4-allyl, or 4-phenyl analogs, enabling systematic SAR mapping of the N4 position [2].

Agrochemical Lead Optimization: Cyclopropyl-Triazole-3-thiol Fungicide Development

Building on patent CN102391193A, which demonstrated that 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a productive intermediate for fungicidal triazole derivatives with activity against cucumber downy mildew [1], agrochemical discovery teams can evaluate the target compound as a C5-isopropyl extended analog. The increased lipophilicity from the isopropyl group (estimated logP increase of 0.8–1.0 units) may improve cuticular penetration in target crops and broaden the antifungal spectrum. Researchers must obtain the compound from specialty suppliers (AKSci, Leyan, ABCR, or Enamine) and plan for cold-chain storage at -4°C to -20°C .

Chemical Biology Probe Development Leveraging the Thiol Functional Handle

The free thiol (-SH) group at the triazole 3-position provides a reactive handle for further derivatization, including S-alkylation, disulfide formation, or conjugation to fluorescent reporters or affinity tags [1]. This functionality distinguishes the compound from triazole-3-one or triazole-3-thione tautomers where the sulfur is less nucleophilic. The cyclopropyl and isopropyl substituents provide a sterically defined environment around the triazole core that is not available in simpler analogs such as 4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-96-9), which lacks C5 substitution [2]. Researchers using this compound as a chemical biology probe must verify the supplier-reported purity (95–97%) and account for the thiol reactivity in experimental design .

Procurement-Side Scaffold Differentiation: Avoiding Regioisomer Misidentification

Procurement specialists sourcing 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol must explicitly confirm CAS 923112-78-1 and MDL MFCD08444378 to avoid confusion with the regioisomer 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-60-7, MDL MFCD03423479), which is also commercially available and shares identical molecular formula and molecular weight [1][2]. Both regioisomers are listed by common suppliers (e.g., AKSci catalogs 4359CW for the target and 7777AE for the regioisomer) [1][2]. Order verification against CAS number, MDL number, and SMILES string is essential because these positional isomers are chemically non-interchangeable and cannot be corrected by simple purification .

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